Chrysamminic acid

Energetic Materials Safety Thermal Hazard

Chrysamminic acid (CAS 517-92-0), systematically named 1,8-dihydroxy-2,4,5,7-tetranitro-9,10-anthracenedione, is a fully nitrated derivative of the anthraquinone dye chrysazin (1,8-dihydroxyanthraquinone). The molecule bears four nitro groups on the anthraquinone scaffold, yielding a molecular formula of C₁₄H₄N₄O₁₂ and a molecular weight of 420.20 g/mol.

Molecular Formula C14H4N4O12
Molecular Weight 420.20 g/mol
CAS No. 517-92-0
Cat. No. B11980043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysamminic acid
CAS517-92-0
Molecular FormulaC14H4N4O12
Molecular Weight420.20 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C(=C1[N+](=O)[O-])O)C(=O)C3=C(C2=O)C(=CC(=C3O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H4N4O12/c19-11-5(17(27)28)1-3(15(23)24)7-9(11)14(22)10-8(13(7)21)4(16(25)26)2-6(12(10)20)18(29)30/h1-2,19-20H
InChIKeyYYOOOMNEONKALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysamminic Acid (CAS 517-92-0) Procurement Guide: Core Identity and Baseline Characteristics


Chrysamminic acid (CAS 517-92-0), systematically named 1,8-dihydroxy-2,4,5,7-tetranitro-9,10-anthracenedione, is a fully nitrated derivative of the anthraquinone dye chrysazin (1,8-dihydroxyanthraquinone) [1]. The molecule bears four nitro groups on the anthraquinone scaffold, yielding a molecular formula of C₁₄H₄N₄O₁₂ and a molecular weight of 420.20 g/mol [2]. Historically obtained by treating aloin or chrysazin with fuming nitric acid, the compound appears as golden-yellow lustrous leaflets that are almost insoluble in water but dissolve in alcohol to give a deep-red color [1]. Its CAS registry entry classifies it as a nitroanthraquinone, and it has been referenced under synonyms including 2,4,5,7-tetranitrochrysazin and chrysammic acid [2][3].

Why Chrysamminic Acid Cannot Be Replaced by Other Nitroanthraquinones or the Parent Chrysazin


Although chrysamminic acid shares the 1,8-dihydroxyanthraquinone backbone with its non-nitrated parent chrysazin (danthron) and various partially nitrated analogs, the introduction of four nitro groups at the 2,4,5,7 positions fundamentally alters its physicochemical and safety profile. The tetranitro pattern imparts explosive character, increases density, and shifts thermal decomposition behavior relative to the parent compound [1][2]. Positional isomers or lower-nitration analogs do not replicate this combination of properties; therefore, generic substitution based solely on the anthraquinone scaffold would lead to erroneous experimental outcomes, unanticipated safety incidents, or failed energetic formulations. The quantitative evidence below demonstrates exactly where chrysamminic acid diverges from its closest structural comparators, making it a distinct procurement entity for specific research and industrial applications.

Chrysamminic Acid Quantitative Differentiation Evidence Against Closest Analogs


Explosive Decomposition Hazard vs. Non-Nitrated Parent Chrysazin

Chrysamminic acid is explicitly documented to explode when ignited or heated rapidly in air [1]. In contrast, the non-nitrated parent compound 1,8-dihydroxyanthraquinone (chrysazin, danthron) does not exhibit explosive decomposition under analogous conditions; its safety data identify no detonation hazard upon heating [2]. This qualitative but binary differentiation is fundamental for laboratory handling, storage classification, and selection of candidates for energetic-material research.

Energetic Materials Safety Thermal Hazard

Predicted Density Advantage Over Parent Chrysazin

The predicted density of chrysamminic acid is 2.066 g/cm³ , significantly exceeding the experimentally reported density of 1,8-dihydroxyanthraquinone (approximately 1.54 g/cm³) . This 34 % increase in density is attributable to the presence of four nitro groups and has direct implications for detonation performance metrics in energetic formulations, where higher density correlates with greater detonation velocity and pressure.

Density Energetic Formulation Physicochemical Property

Thermal Decomposition vs. Melting Behavior of Parent Chrysazin

Chrysamminic acid decomposes upon melting at temperatures above 200 °C [1], whereas the parent compound 1,8-dihydroxyanthraquinone exhibits a sharp melting point of 191–193 °C without decomposition [2]. This shift from clean melting to decomposition-onset behavior reflects the thermal lability introduced by the four nitro substituents and imposes upper temperature limits for processing, drying, and formulation that are not required for the parent chrysazin.

Thermal Stability Decomposition Temperature Processing Safety

Chrysamminic Acid Application Scenarios Stemming from Verified Differential Evidence


Energetic Materials Research and High-Density Oxygen Carrier Development

Chrysamminic acid's verified explosive character upon rapid heating [1] and its high predicted density (2.066 g/cm³) make it a candidate for fundamental studies in detonation physics, oxygen balance optimization, and novel energetic formulation screening. The compound's tetranitro substitution pattern provides a higher density than the parent anthraquinone and a structural analog to picric acid, justifying its evaluation as a high-density oxygen carrier in composite explosive or propellant research.

HPLC Method Development and Analytical Reference Standard for Nitroaromatic Profiling

The chromatographic separation of chrysamminic acid has been demonstrated on mixed-mode reverse-phase columns under simple acetonitrile/water/phosphoric acid isocratic conditions [2]. This validated separation, combined with the compound's unique retention (LogP 3.78), positions it as a calibration or system-suitability standard for HPLC and UPLC analysis of nitroaromatic libraries, forensic samples, and environmental nitro-compound monitoring.

Historical Dye Chemistry and Structure–Property Relationship Studies

Chrysamminic acid (historically 'chrysammic acid') was first prepared as a yellow dye from aloes and represents an early example of nitroanthraquinone dye chemistry [3]. Museum collections and historical literature attest to its role in 19th-century natural-product and dye research. Procurement of the compound supports structure–property relationship studies that connect the tetranitro-anthraquinone motif with modern colorant performance, photostability, and toxicity profiling against non-nitrated or partially nitrated analogs.

Safety and Decomposition Research for Poly-Nitro Aromatic Compounds

The documented decomposition above 200 °C and explosive response to rapid heating [1][4] make chrysamminic acid a relevant model compound for thermal hazard assessment, accelerating rate calorimetry (ARC), and differential scanning calorimetry (DSC) studies of poly-nitro aromatics. Its behavior can be benchmarked against mononitro and dinitro anthraquinones to derive structure–thermal stability relationships that guide safer handling protocols for nitroaromatic energetic intermediates.

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